
Octahydro-1,6-methano-naphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1,6-methano-naphthalene-1-carbonitrile is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by its octahydro-1,6-methano configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-methano-naphthalene-1-carbonitrile typically involves multiple steps. One common method starts with the Birch reduction of naphthalene to isotetralin, followed by the addition of dichlorocarbene to form a transannular cyclopropane ring. Subsequent reduction removes the chloride substituents, and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dehydrogenates the compound to achieve aromaticity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,6-methano-naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like DDQ to achieve dehydrogenation.
Reduction: Birch reduction is a common method used in the initial steps of synthesis.
Substitution: Halogenation and cyanation reactions are also possible, especially in the presence of catalysts like palladium.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent.
Reduction: Sodium or lithium in liquid ammonia.
Substitution: Palladium-catalyzed reactions for cyanation.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Octahydro-1,6-methano-naphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Octahydro-1,6-methano-naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to affect processes related to oxidation and reduction .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and as intermediates in organic synthesis.
Naphthalene-1,8-dicarbonitrile: Used in similar synthetic applications and has comparable chemical properties.
Properties
CAS No. |
58433-00-4 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
tricyclo[5.3.1.03,8]undecane-3-carbonitrile |
InChI |
InChI=1S/C12H17N/c13-8-12-5-1-2-10-6-9(7-12)3-4-11(10)12/h9-11H,1-7H2 |
InChI Key |
NWTMITAOVIRCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC2C(C1)(C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




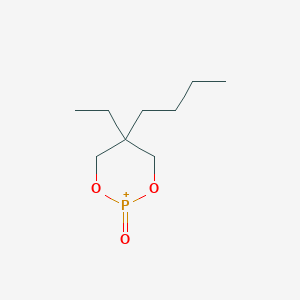
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
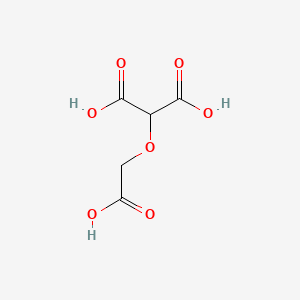
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)

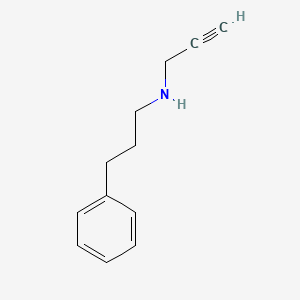
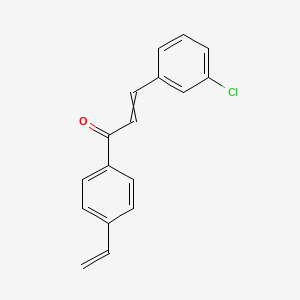
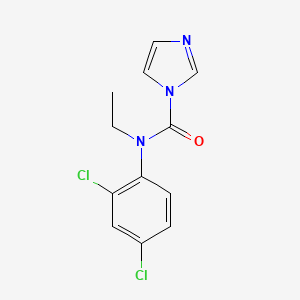
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
